![molecular formula C12H8FN3 B2913109 2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidine CAS No. 397-53-5](/img/structure/B2913109.png)
2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidine
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Overview
Description
“2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidine” is a chemical compound with the molecular formula C12H8FN3 . It is a type of imidazo[1,2-a]pyridine, which is a class of fused nitrogen-bridged heterocyclic compounds .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade due to its importance as a bioactive scaffold . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed, with an emphasis on the ecological impact of the methods and on the mechanistic aspects .Molecular Structure Analysis
The molecular structure of “2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidine” can be analyzed using various techniques such as NMR spectroscopy . Theoretical chemical shifts can be calculated based on the optimized geometry of the molecule .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines are synthesized through various methods, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Physical And Chemical Properties Analysis
The molecular weight of “2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidine” is 213.21 g/mol . It has a XLogP3-AA value of 3.5, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors .Scientific Research Applications
Organic Synthesis
“2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidine” is a valuable heterocyclic scaffold in organic synthesis . The direct functionalization of this scaffold is considered one of the most efficient strategies for the construction of imidazo[1,2-a]pyrimidine derivatives .
Pharmaceutical Chemistry
This compound plays a significant role in pharmaceutical chemistry . Its derivatives can be synthesized and studied for their potential therapeutic effects.
Fluorescent Probes
The compound has been used in the development of a fused imidazo[1,2-a]pyridine-based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells . This indicates its potential use in bio-imaging and environmental monitoring.
Radical Reactions
The compound can undergo radical reactions, which are useful in various chemical synthesis processes . These reactions can be facilitated through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Chemosensors
A (4-piperidinylfluorophenyl) imidazo[1,2-a]pyridine, a derivative of the compound, was applied to a multiple fluorescent chemosensor . This suggests its potential use in the development of sensors for detecting specific chemical substances.
Organic Light Emission Devices
An imidazopyrimidine-based compound was used in an electron transport layer of an organic light emission device . This indicates the potential of “2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidine” in the field of optoelectronics.
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN3/c13-10-4-2-9(3-5-10)11-8-16-7-1-6-14-12(16)15-11/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNLTAIOFQRLJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidine |
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